Home > Products > Building Blocks P11681 > 3-(4-Methylpiperazin-1-yl)butan-1-amine
3-(4-Methylpiperazin-1-yl)butan-1-amine - 4553-30-4

3-(4-Methylpiperazin-1-yl)butan-1-amine

Catalog Number: EVT-457817
CAS Number: 4553-30-4
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib is a widely used therapeutic agent for treating leukemia. It acts as a specific inhibitor of tyrosine kinases. The molecule adopts an extended conformation and forms hydrogen-bonded chains in its freebase form. []

Methyl (4-methylpiperazin-1-yl)acetate

  • Compound Description: This compound is a key intermediate in the synthesis of 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol. It is prepared through the condensation of 1-methylpiperazine with ethyl bromoacetate in a basic medium. []
  • Compound Description: This compound is another crucial intermediate synthesized from methyl (4-methylpiperazin-1-yl)acetate in reaction with hydrazine hydrate. It serves as a precursor for generating the 1,3,4-oxadiazole ring system. []

5-((4-Methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol

  • Compound Description: This heterocyclic thiol is a versatile scaffold for designing various Mannich bases with diverse pharmacological activities. It is synthesized from 2-(4-methylpiperazin-1-yl)acetohydrazide through a reaction with carbon disulfide under non-basic conditions. []

(E)-7-bromo-2-(4-(4-methylpiperazin-1-yl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one

  • Compound Description: The crystal structure of this compound has been elucidated, revealing its triclinic crystal system and specific bond lengths and angles. []

(4-Methylpiperazin-1-yl)(2,3,4-trimethoxybenzylidene)amine

  • Compound Description: This molecule consists of a piperazine ring linked to a trimethoxybenzene ring via a methylene bridge. Crystallographic studies indicate the absence of classical hydrogen bonds in its crystal structure. []

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

  • Compound Description: AZD0530 is a potent and selective dual-specific c-Src/Abl kinase inhibitor currently undergoing clinical evaluation. This compound demonstrates high selectivity for Src family kinases (SFKs), exhibits favorable pharmacokinetic properties, and shows promising in vivo activity against various tumor models. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

  • Compound Description: This compound is a potent and orally bioavailable cyclin-dependent kinase (CDK) inhibitor, demonstrating promising activity against hematologic malignancies in preclinical models. []

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate

  • Compound Description: This compound demonstrates a high and selective binding affinity for the 5-HT1A receptor, with a binding constant of 1.2 nM. []

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate

  • Compound Description: This compound shows a lower but still significant binding affinity for the 5-HT1A receptor compared to the previous compound, with a binding constant of 21.3 nM. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This molecule is a potent dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), exhibiting anti-inflammatory effects in vitro and in vivo. []

5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride (KSK05104)

  • Compound Description: KSK05104 is a potent and selective IKKβ inhibitor that induces apoptosis in human colon cancer cells. It triggers apoptosis through mitochondrial dysfunction and endoplasmic reticulum stress, showcasing its potential as an anticancer agent. []

5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375)

  • Compound Description: SAR107375 is a potent dual inhibitor of thrombin and factor Xa, displaying strong antithrombotic activity in vivo. Its development focused on optimizing potency, selectivity, and metabolic stability. []
  • Compound Description: This compound serves as a potential synthon in the synthesis of terpenoids. []
  • Compound Description: This refers to two series of compounds investigated for their anticonvulsant activity. Derivatives with an aromatic ring at position 3 of the pyrrolidine-2,5-dione scaffold exhibited activity in the maximum electroshock (MES) seizure test. []

1,2,3,4a,9b-hexahydro-8,9b-dimethyl-4-[3-(4-methylpiperazin-1-yl)propionamido]dibenzofuran-3-one dihydrochloride (Azipranone)

  • Compound Description: Azipranone is an antitussive agent that undergoes extensive metabolism in various species, including humans. []

1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}butan-1-one

  • Compound Description: The crystal structure of this compound reveals a pyrazole ring with a specific conformation and angles between the aromatic rings. []

N'-(2-Hydroxyphenyl)-N'-(4-Methylpiperazin-1-YL) Furan-2-Carbohydrazide

  • Compound Description: This compound is a key intermediate in the synthesis of novel Mannich bases with potential antibacterial, antimicrobial, and antifungal activities. []

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

  • Compound Description: This compound's crystal structure reveals the conformation of the dihydropyrazole ring and interactions between molecules in the crystal lattice. []

1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

  • Compound Description: Similar to the previous compound, the crystal structure of this molecule provides insights into its conformation and intermolecular interactions. []

3-(4-Methylpiperazin-1-yl)isobenzofuran-1(3H)-one

  • Compound Description: This compound's crystal structure is characterized by a planar phthalide ring system and a chair conformation of the piperazine ring. []

4-(6'-Methoxy-3',4'-dihydronaphthalen-1'-yl)butan-2-one

  • Compound Description: This ketone serves as an intermediate in synthesizing 3-[2′-(6″-methoxy-3″,4″-dihydronaphthalen-1″-yl)ethyl]-3-methylglutaric acid. []

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

  • Compound Description: Crystallographic studies reveal the conformational details of this molecule, including the chair conformation of the piperazine ring and dihedral angles between the aromatic rings. []

6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (VN-CHO)

  • Compound Description: VN-CHO is a novel derivative of the antifungal drug Voriconazole, synthesized through a photoredox-catalyzed hydroxymethylation followed by oxidation. The presence of the formyl group offers a promising site for further functionalization. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a highly selective JAK1 kinase inhibitor with potential applications in treating cancers associated with constitutive activation of the JAK/STAT pathway, such as non-small cell lung cancer (NSCLC). It exhibits potent antitumor activity, especially in combination with other anticancer agents like osimertinib. []

N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125)

  • Compound Description: PHA-848125 is a potent, orally available cyclin-dependent kinase (CDK) inhibitor that has demonstrated good efficacy and tolerability in preclinical models of human ovarian carcinoma. It is currently undergoing phase I and phase II clinical trials. []

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071)

  • Compound Description: AEB071 is a potent and selective inhibitor of protein kinase C (PKC) isotypes, exhibiting significant immunomodulatory activity by inhibiting early T cell activation. []

2-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine (Loxapine)

  • Compound Description: Loxapine is a neuroleptic drug with a tricyclic structure. Its crystal structure has been determined, revealing a conformation with a dihedral angle of 114° between the two benzene rings. []

8-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,e][1,4]diazepine (Clozapine)

  • Compound Description: Clozapine, a neuroleptic drug, has a tricyclic structure resembling Loxapine. Its crystal structure has a dihedral angle of 115° between its two benzene rings. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 acts as a potent, reversible, and directly acting P2Y12 antagonist, exhibiting potent antiplatelet and antithrombotic activities in vivo. It represents a potential alternative to clopidogrel for inhibiting platelet aggregation. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

  • Compound Description: CHMFL-ABL/KIT-155 stands out as a potent type II ABL/c-KIT dual kinase inhibitor, exhibiting a unique hinge-binding mode. This compound effectively inhibits the proliferation of cancer cell lines driven by BCR-ABL/c-KIT and demonstrates promising in vivo activity against CML and GISTs tumor models. []

1-(4-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]prop-2-en-1-one

  • Compound Description: The crystal structure of this compound reveals a chair conformation of the piperazine ring and a small dihedral angle between the methoxyphenyl ring and the quinoline system, indicating potential conjugation. []

9-Fluoro-3-methylene-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7h-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid

  • Compound Description: This tricyclic quinolone derivative demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to or surpassing the efficacy of Ofloxacin. []

9-Fluoro-3-methylene-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acid

  • Compound Description: This tricyclic quinolone derivative is a sulfur analog of the previous compound, also exhibiting potent antibacterial activity against various Gram-positive and Gram-negative bacteria. []

3-(1,2,4-triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl) benzamide methanesulfonate

  • Compound Description: This methanesulfonic acid salt exhibits high solubility in water and potent inhibitory activity against Bcr-Abl kinase and its mutant forms, making it a promising candidate for treating oncological diseases. []

2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde

  • Compound Description: The crystal structure of this compound shows the aldehyde group is twisted relative to the quinoline group, likely due to steric hindrance from the piperazinyl group. []

1-Methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Compound Description: This quinolone derivative has been synthesized through a regiospecific method involving an intramolecular nucleophilic displacement cyclization reaction. []

2-Iodo-4-[5′-(4'″-Methylpiperazin-1'″-yl)-2′,5′-bi-1h-Benzimidazol-2′-Yl]Phenol (iodoHoechst 33258)

  • Compound Description: This molecule is a monoiodo derivative of the DNA-binding dye Hoechst 33258, identified through mass spectrometry and NMR spectroscopy. []
Synthesis Analysis

The synthesis of 3-(4-Methylpiperazin-1-yl)butan-1-amine can be achieved through several methods, often involving the use of protected amino acids or derivatives. A notable synthetic route includes starting from Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) protected amino acids. The general steps involve:

  1. Protection of Amino Acids: The amino acids are converted into their Boc or Cbz derivatives.
  2. Reduction: These derivatives are then reduced to corresponding alcohols using a mixed anhydride protocol.
  3. Mesylation: The alcohols undergo mesylation to form mesylates, which can subsequently react with 4-methylpiperazine.
  4. Deprotection: The protecting groups are removed under acidic or catalytic conditions to yield the free amine product.

This method allows for high yields and purity of the final compound, as demonstrated in various studies .

Molecular Structure Analysis

The molecular structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine consists of a butan-1-amine backbone with a 4-methylpiperazine moiety attached at the third carbon. The piperazine ring contributes to the compound's basicity and potential interactions with biological targets.

Structural Characteristics:

  • Molecular Weight: 171.29 g/mol
  • Functional Groups: Primary amine and piperazine
  • Geometry: The butanamine portion is linear, while the piperazine introduces a cyclic structure.

The presence of nitrogen atoms in both the amine and piperazine enhances its solubility in polar solvents, making it suitable for various applications in biological systems .

Chemical Reactions Analysis

3-(4-Methylpiperazin-1-yl)butan-1-amine participates in several chemical reactions typical of amines and piperazines:

  1. Acylation: It can react with acyl chlorides to form amides.
  2. Alkylation: The nitrogen atoms can undergo alkylation, leading to quaternary ammonium compounds.
  3. Condensation Reactions: It can condense with aldehydes or ketones to form imines or related structures.

These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry .

Mechanism of Action

The mechanism of action for 3-(4-Methylpiperazin-1-yl)butan-1-amine primarily revolves around its interactions with neurotransmitter receptors in the central nervous system. It is hypothesized that this compound may act as a ligand for various receptors, influencing neurotransmission pathways.

Potential Mechanisms:

  • Receptor Binding: The piperazine ring may facilitate binding to serotonin or dopamine receptors.
  • Modulation of Neurotransmission: By interacting with these receptors, it could enhance or inhibit neurotransmitter activity, contributing to its pharmacological effects.

Research into its specific receptor interactions and downstream effects remains ongoing .

Physical and Chemical Properties Analysis

Key Properties:

  • Appearance: Typically presented as a clear liquid or solid depending on purity and formulation.
  • Solubility: Soluble in water and organic solvents due to its polar nature.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range indicative of its crystalline form.

Hazard Classification:

It is classified as an irritant, necessitating appropriate handling precautions in laboratory settings .

Applications

3-(4-Methylpiperazin-1-yl)butan-1-amine has several scientific applications:

  1. Pharmaceutical Development: Its structure makes it a candidate for developing new drugs targeting neurological disorders.
  2. Research Tool: Used in proteomics research as a reagent to study protein interactions and functions.
  3. Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.

The versatility of this compound underscores its importance in both academic research and pharmaceutical industries .

Properties

CAS Number

4553-30-4

Product Name

3-(4-Methylpiperazin-1-yl)butan-1-amine

IUPAC Name

3-(4-methylpiperazin-1-yl)butan-1-amine

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C9H21N3/c1-9(3-4-10)12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3

InChI Key

GHMGCKSGDXYVEE-UHFFFAOYSA-N

SMILES

CC(CCN)N1CCN(CC1)C

Canonical SMILES

CC(CCN)N1CCN(CC1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.